Sodium propionate-d5
Overview
Description
Sodium propionate-d5: is a deuterium-labeled compound, specifically the sodium salt of propionic-d5 acid. It is represented by the chemical formula CD3CD2CO2Na and has a molecular weight of 101.09 g/mol . This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium propionate-d5 is synthesized by neutralizing propionic-d5 acid with sodium hydroxide or sodium carbonate . The reaction typically involves the following steps:
Preparation of Propionic-d5 Acid: Deuterium-labeled propionic acid is prepared by substituting hydrogen atoms with deuterium.
Neutralization Reaction: The propionic-d5 acid is then neutralized with sodium hydroxide or sodium carbonate to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in a controlled environment to prevent contamination and ensure isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Sodium propionate-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterium-labeled carbon dioxide and water.
Reduction: It can be reduced to form deuterium-labeled propanol.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Deuterium-labeled carbon dioxide and water.
Reduction: Deuterium-labeled propanol.
Substitution: Various deuterium-labeled derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium propionate-d5 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Used in the development of deuterium-labeled standards for mass spectrometry and nuclear magnetic resonance spectroscopy
Mechanism of Action
The mechanism of action of sodium propionate-d5 involves its incorporation into various biochemical pathways due to its isotopic labeling. The deuterium atoms in the compound allow for detailed tracking of its metabolic fate. In metabolic studies, this compound is converted into deuterium-labeled intermediates, which can be analyzed to understand the metabolic pathways involved .
Comparison with Similar Compounds
Sodium propionate: The non-deuterium-labeled version of sodium propionate-d5.
Calcium propionate: Another salt of propionic acid used as a food preservative.
Potassium propionate: Similar to sodium propionate but with potassium as the counterion.
Uniqueness: this compound is unique due to its isotopic labeling with deuterium. This labeling allows for detailed studies in various scientific fields, providing insights that are not possible with non-labeled compounds. The presence of deuterium atoms makes it particularly valuable in tracing studies and in the development of analytical standards .
Properties
IUPAC Name |
sodium;2,2,3,3,3-pentadeuteriopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1D3,2D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPEJDQGNYQSM-LUIAAVAXSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745744 | |
Record name | Sodium (~2~H_5_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202529-18-8 | |
Record name | Sodium (~2~H_5_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 202529-18-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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